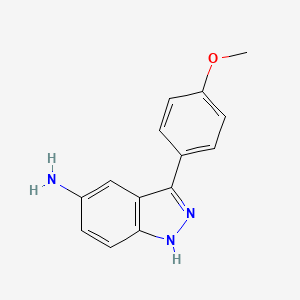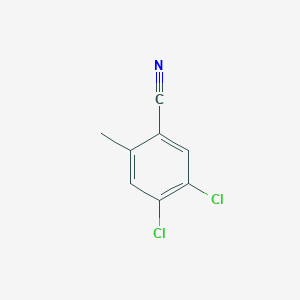
2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone
Übersicht
Beschreibung
2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, also known as DM-3-PBP, is a synthetic organic compound that has been used in a variety of scientific applications. DM-3-PBP is a colorless crystalline solid with a molecular weight of 248.3 g/mol. It has a boiling point of 200°C and a melting point of 55-57°C. It is soluble in methanol, ethanol, and acetone, and insoluble in water. DM-3-PBP is a versatile compound with a wide range of applications in the field of synthetic chemistry, including drug synthesis, polymer synthesis, and the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Medicine: Photoprotection and Dermatology
2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone has potential applications in medicine, particularly in dermatology. It can be used as a photoprotective agent due to its ability to absorb ultraviolet (UV) radiation. This property makes it suitable for inclusion in sunscreen formulations to prevent UV-induced skin damage .
Agriculture: Pesticide Formulation
In agriculture, this compound could be utilized in the formulation of pesticides. Its structural properties may allow it to act as a carrier molecule, enhancing the stability and effectiveness of active pesticide ingredients, thus providing better crop protection .
Material Science: Polymer Stabilization
The compound’s UV absorption capabilities also lend it to applications in material science, such as the stabilization of polymers. By incorporating it into polymers, it can help prevent degradation caused by UV light, thereby extending the life of plastic materials used in various industries .
Environmental Science: Monitoring UV Filters
Environmental scientists can use 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone as a marker to monitor the presence of UV filters in water bodies. Its distinct chemical signature allows for the tracking of environmental pollutants and helps in assessing the impact of sunscreen products on aquatic ecosystems .
Analytical Chemistry: Chromatographic Analysis
This compound can serve as a standard in chromatographic analysis due to its unique molecular structure. It can help in the calibration of equipment and serve as a reference point for identifying other compounds with similar absorption properties .
Pharmacology: Drug Delivery Systems
In pharmacology, researchers can explore the use of 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone in drug delivery systems. Its structure could be modified to create derivatives that enhance the solubility and bioavailability of pharmaceuticals .
Biochemistry: Study of Protein Interactions
Biochemists may investigate the interactions between this compound and various proteins. Understanding these interactions can provide insights into the molecular mechanisms of diseases and lead to the development of new therapeutic strategies .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone can be used to optimize chemical processes. Its properties might be beneficial in catalysis or as a component in the synthesis of complex chemicals, improving efficiency and yield .
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZMTPXOFKYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643200 | |
| Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-37-1 | |
| Record name | Methanone, (2,4-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)


![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)


![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)





